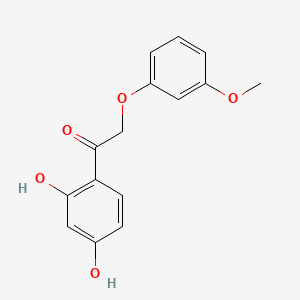

1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one

Vue d'ensemble

Description

1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one, commonly known as dihydromethoxyphenoxyethanone (DMPE), is a small organic molecule that has been used in a variety of scientific research applications. DMPE is a versatile compound with a wide range of biochemical and physiological effects. It has been used to study the mechanisms of action of various drugs and to study the effects of various drugs on the body. In addition, DMPE has been used in laboratory experiments to study the effects of various compounds on cells and tissues.

Applications De Recherche Scientifique

1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of various drugs and to study the effects of various drugs on the body. In addition, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one has been used in laboratory experiments to study the effects of various compounds on cells and tissues. 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one has also been used to study the effect of oxidative stress on cells and to study the effects of various compounds on the immune system.

Mécanisme D'action

The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one is not fully understood. However, it is believed that 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed that 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one may act as an anti-inflammatory agent, reducing inflammation in cells and tissues. In addition, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one may act as an anti-apoptotic agent, preventing the death of cells.

Biochemical and Physiological Effects

1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to scavenge free radicals, reduce oxidative stress, and reduce inflammation in cells and tissues. In addition, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one has been shown to have anti-apoptotic effects, preventing the death of cells. It has also been shown to have anti-cancer effects, inhibiting the growth of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one in laboratory experiments has a number of advantages and limitations. One of the advantages is that it is relatively inexpensive and easy to obtain. In addition, it is a versatile compound that can be used in a variety of experiments. The main limitation is that it is not very stable, and it can degrade over time.

Orientations Futures

The potential future directions for 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one research are numerous. One potential direction is to explore the effects of 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one on other diseases, such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is to explore the effects of 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one on other types of cells, such as stem cells. In addition, further research could be done to explore the mechanisms of action of 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one and to develop more effective methods of synthesis. Finally, further research could be done to develop new applications of 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one, such as in drug delivery systems.

Méthodes De Synthèse

1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one can be synthesized using a variety of methods. The most common method is the reaction of 2,4-dihydroxybenzaldehyde and 3-methoxyphenol in the presence of a base such as potassium carbonate. The reaction proceeds by the condensation of the two molecules to form an intermediate, which is then reduced to the desired product. Other methods of synthesis include the reaction of 3-methoxybenzaldehyde and 2,4-dihydroxybenzene in the presence of a base or the reaction of 2,4-dihydroxybenzaldehyde and 3-methoxybenzene in the presence of a base.

Propriétés

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-19-11-3-2-4-12(8-11)20-9-15(18)13-6-5-10(16)7-14(13)17/h2-8,16-17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHQGGGXYNOBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160413 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone | |

CAS RN |

137987-87-2 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-indole-3-carboxamide](/img/structure/B6428022.png)

![N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide](/img/structure/B6428024.png)

![tert-butyl 4-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B6428047.png)

![1-(2-chlorophenyl)-3-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6428048.png)

![4-(1H-pyrazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B6428056.png)

![methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428077.png)

![methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428083.png)

![methyl 2-({3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6428110.png)

![N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide](/img/structure/B6428111.png)

![2-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B6428118.png)

![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B6428119.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6428124.png)